molecular formula C12H16N6O3 B3015673 2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034275-34-6

2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

Cat. No. B3015673
CAS RN: 2034275-34-6
M. Wt: 292.299
InChI Key: VEYXCBFVIWKFEM-UHFFFAOYSA-N
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Description

The compound “2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . These compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core . This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and quinoxaline .

Scientific Research Applications

Anticancer Activity

The triazolothiadiazine scaffold has shown promise as an anticancer agent . Researchers have investigated its potential to inhibit tumor growth and metastasis. The compound’s unique structure allows it to interact with specific cellular targets involved in cancer pathways .

Antimicrobial Properties

Triazolothiadiazines exhibit antimicrobial activity against various pathogens. They have been evaluated for their effectiveness against bacteria, fungi, and other microorganisms. These compounds could serve as novel agents in the fight against infectious diseases .

Analgesic and Anti-Inflammatory Effects

Studies have explored the analgesic (pain-relieving) and anti-inflammatory properties of triazolothiadiazines. These molecules may offer therapeutic benefits in managing pain and inflammation-related conditions .

Antioxidant Potential

The compound’s antioxidant activity is of interest. Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with aging and various diseases. Triazolothiadiazines could contribute to antioxidant-based therapies .

Antiviral Applications

Triazolothiadiazines have been investigated as potential antiviral agents . Their ability to inhibit viral replication and entry into host cells makes them valuable candidates for drug development against viral infections .

Enzyme Inhibition

The scaffold interacts with enzymes, including carbonic anhydrase inhibitors , cholinesterase inhibitors , and aromatase inhibitors . These interactions may have implications for drug design and enzyme-related diseases .

Antitubercular Agents

Researchers have explored the use of triazolothiadiazines as antitubercular agents . Tuberculosis remains a global health challenge, and novel compounds are needed to combat drug-resistant strains .

Future Directions

The compound “2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide” and its derivatives could be further explored for their potential as anticancer agents . They could also be used as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been shown to interact with various enzymes and receptors, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

Compounds with similar structures have been found to form specific interactions with different target receptors due to their ability to accept and donate hydrogen bonds . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The structure-activity relationship of biologically important 1,2,4-triazolo-thiadiazines, which have profound importance in drug design, discovery, and development, has been studied . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

The synthesis and pharmacological activities of similar compounds have been studied, suggesting that they may be influenced by various environmental factors .

properties

IUPAC Name

2-acetamido-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3/c1-3-21-12-11-17-16-9(18(11)5-4-13-12)6-15-10(20)7-14-8(2)19/h4-5H,3,6-7H2,1-2H3,(H,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYXCBFVIWKFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

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